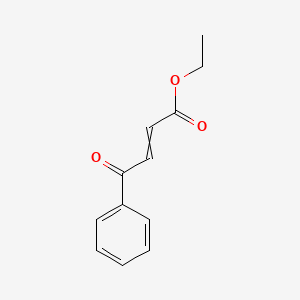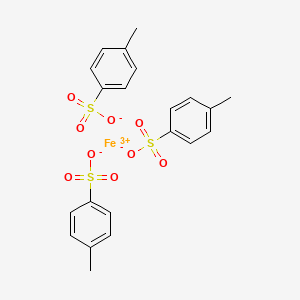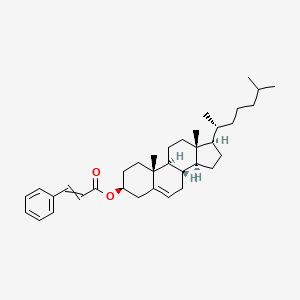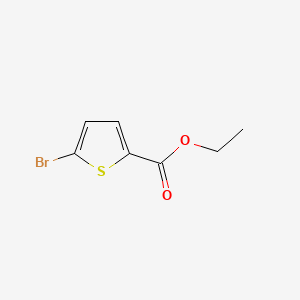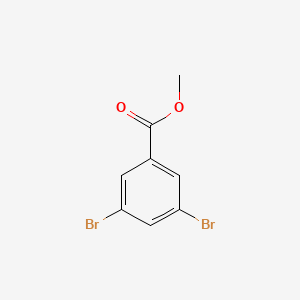
Tetramethylammonium hydrogen sulfate
Descripción general
Descripción
Tetramethylammonium hydrogen sulfate, also known as Tetramethylammonium hydrogensulfate hydrate, is generally used as a phase transfer catalyst . It can also be used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications .
Molecular Structure Analysis
The linear formula of Tetramethylammonium hydrogen sulfate is (CH3)4N(HSO4) · xH2O . The molecular weight is 171.22 on an anhydrous basis .Chemical Reactions Analysis
Tetramethylammonium hydrogen sulfate is commonly used as a catalyst and phase transfer agent in chemical reactions, especially in organic synthesis . It can also be used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications .Physical And Chemical Properties Analysis
Tetramethylammonium hydrogen sulfate is a solid substance . It has a melting point of 292-295 °C (lit.) .Aplicaciones Científicas De Investigación
Phase Transfer Catalyst
Tetramethylammonium hydrogen sulfate is often used as a phase transfer catalyst . A phase transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction occurs. This is particularly useful in reactions where one reactant is ionic and one is not, as it allows the reaction to proceed more efficiently.
Derivatizing Agent for GC-MS Applications
Another application of Tetramethylammonium hydrogen sulfate is as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications . In GC-MS, a derivatizing agent is used to make the analyte more volatile and thermally stable, which is necessary for the analysis.
Enhancer of Polymerase Chain Reactions
Tetramethylammonium hydrogen sulfate can also be used to enhance the specificity and efficiency of polymerase chain reactions (PCR) . PCR is a method widely used in molecular biology to make several copies of a specific DNA segment. Using Tetramethylammonium hydrogen sulfate in PCR can decrease the formation of non-specific DNA fragments and increase the yield of specific PCR products .
Safety and Hazards
Tetramethylammonium hydrogen sulfate may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Direcciones Futuras
While the future directions of Tetramethylammonium hydrogen sulfate are not explicitly mentioned in the search results, its use as a phase transfer catalyst and a derivatizing agent for GC-MS applications suggests potential for continued use in these areas .
Relevant Papers One relevant paper discusses the hydration of biologically relevant tetramethylammonium cation by neutron scattering and molecular dynamics . This research could provide insights into the behavior of Tetramethylammonium hydrogen sulfate in biological contexts .
Mecanismo De Acción
Target of Action
Tetramethylammonium hydrogen sulfate (TMAHS) is a quaternary ammonium salt . It is primarily used as a phase transfer catalyst and a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications . The primary targets of TMAHS are the reactants in the organic synthesis reactions where it is used as a catalyst .
Mode of Action
As a phase transfer catalyst, TMAHS facilitates the migration of a reactant from one phase into another phase where reaction can take place . It increases the rate of reaction by enabling the reactant to dissolve in the reaction medium. As a derivatizing agent in GC-MS applications, TMAHS modifies the chemical structure of a compound to make it more amenable to analysis .
Biochemical Pathways
The specific biochemical pathways affected by TMAHS depend on the nature of the reaction it is catalyzing or the compound it is derivatizing . .
Result of Action
The result of TMAHS’s action is the facilitation of chemical reactions or the enhancement of compound detection in GC-MS applications . By acting as a phase transfer catalyst, TMAHS can increase the efficiency and yield of chemical reactions . As a derivatizing agent, it can improve the detection and analysis of certain compounds in GC-MS .
Action Environment
The action of TMAHS can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, TMAHS generally exhibits ferroelectricity in the temperature range from -104 °C to 40 °C . The efficacy and stability of TMAHS as a catalyst or derivatizing agent can also be affected by the specific conditions of the reaction or analysis it is used in .
Propiedades
IUPAC Name |
hydrogen sulfate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYPCUOWWOADE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230376 | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium hydrogen sulfate | |
CAS RN |
80526-82-5 | |
| Record name | Tetramethylammonium hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80526-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080526825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



